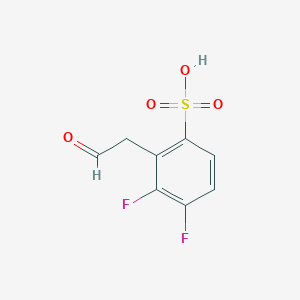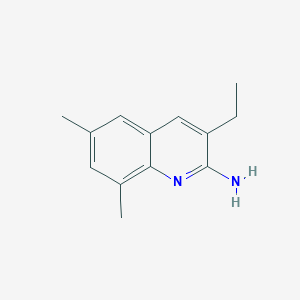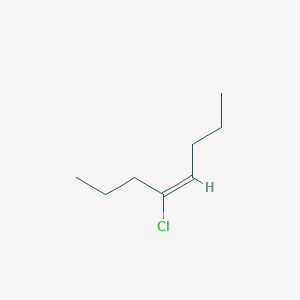
6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole is an organic compound belonging to the benzothiadiazole family This compound is characterized by the presence of a benzene ring fused with a thiadiazole ring, along with tert-butyl and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole typically involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite . This reaction is followed by the introduction of tert-butyl and methyl groups through appropriate alkylation reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and alkylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts or alkyl halides under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. In medicinal applications, the compound may interact with cellular receptors or signaling pathways to exert its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Known for its antioxidant properties and used in polymer stabilization.
2,2’-Methylenebis(6-tert-butyl-p-cresol): Another antioxidant with applications in rubber and plastic industries.
Uniqueness: 6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole stands out due to its unique combination of tert-butyl and methyl substituents on the benzothiadiazole ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89209-05-2 |
|---|---|
Molekularformel |
C11H14N2S |
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
6-tert-butyl-4-methyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C11H14N2S/c1-7-5-8(11(2,3)4)6-9-10(7)13-14-12-9/h5-6H,1-4H3 |
InChI-Schlüssel |
IGPZFMXVWBJNFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=NSN=C12)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


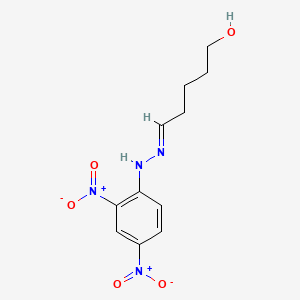
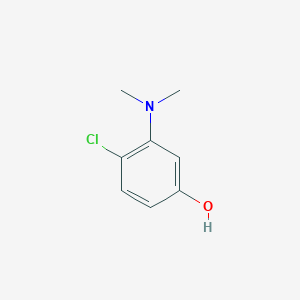
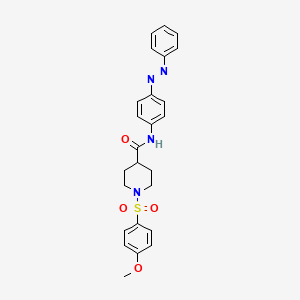
![methyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B14140109.png)
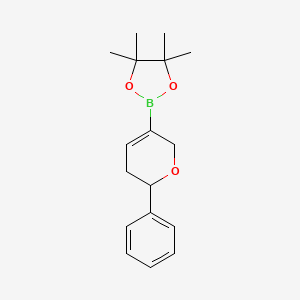

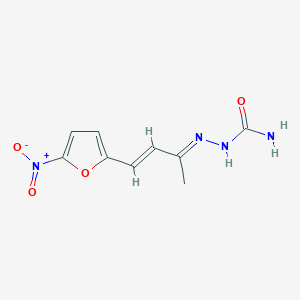
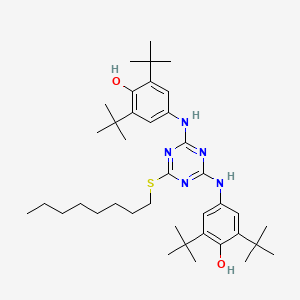

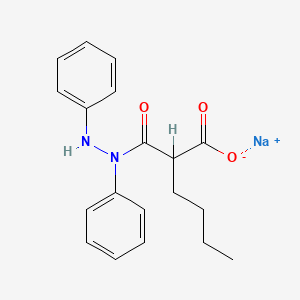
![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)
